molecular formula C21H29N5O2 B5524733 (1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide

(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide

Cat. No. B5524733
M. Wt: 383.5 g/mol
InChI Key: JZNVJANFAKMWCU-SJLPKXTDSA-N
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Description

Introduction This compound is a sophisticated organic molecule that appears to be related to various chemical families such as pyrazoles, diazabicyclo[3.2.2]nonanes, and carboxamides. These types of compounds are of interest in organic and medicinal chemistry due to their potential biological activities and unique chemical properties.

Synthesis Analysis The synthesis of related compounds typically involves multi-step organic reactions including cyclocondensation, etherification, and amidation. For example, pyrazole derivatives can be synthesized through reactions involving semicarbazide and different aldehydes or ketones. The synthesis often requires specific conditions for the cyclization and formation of the pyrazole core. No exact synthesis for the given compound was found, but similar processes are likely involved.

Molecular Structure Analysis The structure of these compounds is characterized by X-ray diffraction studies. This method provides precise information on the molecular conformation, bond lengths, and angles. For instance, related structures show a distinct arrangement of rings and substituents, influencing the compound's reactivity and interaction capabilities.

Chemical Reactions and Properties The chemical reactivity of such compounds includes participation in various organic reactions, such as N-alkylation and condensation. The functional groups present, such as the carboxamide and pyrazole, are pivotal in these reactions, contributing to the compound’s chemical versatility.

Physical Properties Analysis Physical properties such as melting points, boiling points, and solubility are determined by the compound's molecular structure. For example, the presence of methoxy and carboxamide groups can significantly affect the compound's water solubility and thermal stability.

Chemical Properties Analysis Chemically, these compounds exhibit typical amide and aromatic moiety reactivity. They may engage in hydrogen bonding due to the presence of nitrogen and oxygen atoms, influencing their solubility and chemical stability.

While direct references to the specific compound requested were not found, the details provided are based on related compounds and typical chemical principles that apply to this class of chemicals. For detailed synthesis pathways and specific chemical properties, consulting specialized organic chemistry literature is recommended. The information provided above is generalized from known behaviors and characteristics of similar molecular structures.

For further information on related compounds and their properties, you can explore the following sources:

Scientific Research Applications

Synthesis and Characterization

The compound is related to a class of chemicals involved in various synthesis and characterization processes in scientific research. For example, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized by the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to the creation of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the compound's relevance in synthetic chemistry and potential biological applications (Hassan et al., 2014).

Cytotoxicity and Biological Activity

The synthesized compounds mentioned above were further screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's potential utility in cancer research and therapeutic applications. This demonstrates the compound's involvement in the development of new cytotoxic agents with possible anti-cancer properties (Hassan et al., 2014).

Practical Synthesis and Application in Medicinal Chemistry

A practical synthesis method for an orally active CCR5 antagonist was developed, highlighting the compound's utility in medicinal chemistry and drug development. This process involved a series of reactions including esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, showcasing the compound's relevance in synthesizing therapeutically active molecules (Ikemoto et al., 2005).

properties

IUPAC Name

(1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-23(2)21(27)25-12-16-8-9-18(15-25)24(11-16)13-17-10-22-26(14-17)19-6-4-5-7-20(19)28-3/h4-7,10,14,16,18H,8-9,11-13,15H2,1-3H3/t16-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNVJANFAKMWCU-SJLPKXTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CC2CCC(C1)N(C2)CC3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1C[C@@H]2CC[C@H](C1)N(C2)CC3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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